molecular formula C15H25N3 B7929757 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Cat. No.: B7929757
M. Wt: 247.38 g/mol
InChI Key: NNVVZNJLUYXBRE-HNNXBMFYSA-N
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Description

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Ethylamine Chain: The ethylamine chain can be attached through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide, organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar basicity and nucleophilicity.

    3,4,5-Trimethoxybenzylamine: A benzylamine derivative with different substituents on the benzyl ring.

    4-Methoxybenzylamine: Another benzylamine derivative with a methoxy group on the benzyl ring.

Uniqueness

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is unique due to its specific combination of a pyrrolidine ring, benzyl group, and ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(12-14-6-3-2-4-7-14)13-15-8-5-10-18(15)11-9-16/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVVZNJLUYXBRE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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